2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromoaniline, which is then subjected to a series of reactions to introduce the quinazoline moiety. The key steps include:
Nitration and Reduction: 4-Bromonitrobenzene is nitrated and then reduced to obtain 4-bromoaniline.
Cyclization: The 4-bromoaniline undergoes cyclization with isatoic anhydride to form the quinazoline ring.
Alkylation: The resulting quinazoline derivative is then alkylated with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-N-isopropyl-4-quinazolinamine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different biological activities and reactivity due to the difference in halogen atoms.
2-(4-Methylphenyl)-N-isopropyl-4-quinazolinamine: This compound has a methyl group instead of a bromine atom. The presence of a methyl group can significantly alter its chemical and biological properties.
2-(4-Fluorophenyl)-N-isopropyl-4-quinazolinamine: The fluorine atom can affect the compound’s reactivity and biological activity differently compared to the bromine atom.
The uniqueness of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
371945-15-2 |
---|---|
Molecular Formula |
C17H16BrN3 |
Molecular Weight |
342.2g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H16BrN3/c1-11(2)19-17-14-5-3-4-6-15(14)20-16(21-17)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,20,21) |
InChI Key |
OAVMYWUQSMSXHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.